molecular formula C15H12N4O B5542577 2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B5542577
M. Wt: 264.28 g/mol
InChI Key: IUTRDYHICNIDNR-UHFFFAOYSA-N
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Description

2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the triazoloquinazoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The triazoloquinazoline core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its specific triazoloquinazoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-13-8-4-7-12-11(13)9-19-15(16-12)17-14(18-19)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTRDYHICNIDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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